

Application Notes and Protocols for Radiolabeling Peptides with Fluorine-18

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Compound of Interest

Compound Name: Fluorine-18

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These application notes provide a detailed overview of direct and indirect methods for radiolabeling peptides with **Fluorine-18** (^{18}F), a critical process for the development of positron emission tomography (PET) imaging agents. This document includes a comparison of the two strategies, detailed experimental protocols, and quantitative data to guide researchers in selecting the optimal labeling method for their specific peptide and application.

Introduction to ^{18}F -Labeling of Peptides

Fluorine-18 is a positron-emitting radionuclide widely used in PET imaging due to its favorable physical properties, including a half-life of 109.8 minutes and low positron energy (0.64 MeV), which allows for high-resolution imaging.[1][2] Radiolabeling peptides with ^{18}F enables the non-invasive in vivo visualization and quantification of biological processes at the molecular level, which is invaluable for drug development, disease diagnosis, and monitoring therapeutic responses.[3]

The introduction of ^{18}F into a peptide can be achieved through two primary strategies: direct and indirect labeling. The choice between these methods depends on several factors, including the peptide's chemical stability, the desired specific activity, and the available radiochemistry infrastructure.[1][4]

Direct Radiolabeling

Direct radiolabeling involves the direct reaction of [^{18}F]fluoride with a precursor peptide that has been modified to include a suitable leaving group.[4][5] This approach is often a one-step process, which can be advantageous in terms of simplicity and speed.[6] However, direct labeling typically requires harsh reaction conditions, such as high temperatures and the presence of a base, which can be detrimental to the integrity of sensitive peptides.[1][7]

Recent advancements have led to the development of milder direct labeling methods. One such strategy involves the nucleophilic aromatic substitution (S_NAr) on an electron-deficient aromatic ring coupled to the peptide.[6][8] For instance, a nitro or a trimethylammonium group can be displaced by [^{18}F]fluoride under controlled heating.[6][9]

Advantages of Direct Labeling:

- Potentially simpler and faster one-step procedure.[6]
- Can lead to higher specific activities if the precursor can be efficiently separated from the labeled product.[6]

Disadvantages of Direct Labeling:

- Often requires harsh reaction conditions (high temperature, base) that can degrade sensitive peptides.[1][7]
- The precursor peptide may be difficult to separate from the final radiolabeled product, potentially lowering the specific activity.[5]
- Limited to peptides that are stable under the required reaction conditions.[7]

Indirect Radiolabeling

Indirect radiolabeling is a two-step approach that is more commonly used for peptides due to its milder reaction conditions.[3][7] This method involves first synthesizing a small, ^{18}F -labeled molecule called a prosthetic group (or bifunctional labeling agent).[1][10] This prosthetic group is then purified and conjugated to the peptide under mild conditions that preserve the peptide's structure and function.[1][11]

A wide variety of prosthetic groups have been developed to react with specific functional groups on a peptide, such as primary amines (e.g., lysine residues) or thiols (e.g., cysteine residues).[12] Some of the most widely used prosthetic groups include N-succinimidyl-4-[^{18}F]fluorobenzoate ([^{18}F]SFB) for targeting amines and N-[6-(4-[^{18}F]fluorobenzylidene)aminooxyhexyl]maleimide ([^{18}F]FBAM) for targeting thiols.[7][13]

More recent indirect labeling strategies include "click chemistry" and the use of aluminum-[^{18}F]fluoride complexes.[2][14] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent click chemistry reaction, offers high efficiency and selectivity for conjugating an ^{18}F -labeled alkyne or azide to a peptide modified with the corresponding reaction partner.[15][16] The Al^{18}F method allows for the simple and rapid chelation of an $[\text{Al}^{18}\text{F}]^{2+}$ complex by a chelator-conjugated peptide in an aqueous solution.[2][17]

Advantages of Indirect Labeling:

- Employs mild conditions for the final conjugation step, making it suitable for sensitive peptides.[1][10]
- Prosthetic groups can be synthesized and purified separately, ensuring high radiochemical purity of the final product.[1]
- A versatile approach with a wide range of prosthetic groups available for different functional groups.[12][17]

Disadvantages of Indirect Labeling:

- Typically a multi-step process, which can be more time-consuming and complex than direct labeling.[6]
- May result in lower overall radiochemical yields due to the multiple steps involved.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for direct and indirect ^{18}F -labeling methods applied to various peptides.

Table 1: Direct Radiolabeling of Peptides with ^{18}F

Peptide	Labeling Method	Radiochemical Yield (Decay Corrected)	Specific Activity (GBq/μmol)	Synthesis Time (min)	Reference
Cyclic RGD (monomer)	Nucleophilic aromatic substitution (NO ₂ leaving group)	19 ± 4%	79 ± 13	~40	[6]
Cyclic RGD (dimer)	Nucleophilic aromatic substitution (NO ₂ leaving group)	9 ± 2%	79 ± 13	~40	[6]
Tetrapeptides /Bombesin	Nucleophilic aromatic substitution (TMA leaving group)	Good yields	Not Reported	Not Reported	[8] [9]
Cyclic RGD	Electrophilic fluorination with [¹⁸ F]AcOF	Not Reported	Not Reported	Not Reported	[18]

Table 2: Indirect Radiolabeling of Peptides with ¹⁸F

Peptide	Prosthetic Group/Method	Radiochemical Yield (Decay Corrected)	Specific Activity (Ci/ μ mol)	Synthesis Time (min)	Reference
c(RGDfK)	[18 F]F-Py-TFP	25-43% (overall)	Not Reported	30-45	[7]
DCFPyL	[18 F]F-Py-TFP	25-43% (overall)	Not Reported	30-45	[7]
Albumin	[18 F]F-Py-TFP	25-43% (overall)	Not Reported	30-45	[7]
Monoclonal Antibody F(ab') ₂	[18 F]SFB	25%	Not Reported	100	[1]
LIKKPF	[18 F]SFB	18%	Not Reported	Not Reported	[13]
LIKKPF-Cys	[18 F]FBAM	Quantitative	Not Reported	Not Reported	[13]
Various Peptides	CuAAC Click Chemistry	37-39%	Not Reported	120-140	[15]
NOTA-conjugated peptide	Al 18 F Chelation	5-20%	111 GBq/ μ mol	25	[1]
YGGFL, cRGDyK, etc.	[18 F]FPy-TFP	13-26%	1-5	97 \pm 3	[19]

Experimental Protocols

Protocol 1: Direct 18 F-Labeling of a Cyclic RGD Peptide via Nucleophilic Aromatic Substitution

This protocol is based on the method described by Jacobson et al. for the direct labeling of a peptide containing a 4-nitro-3-trifluoromethyl arene moiety.[\[6\]](#)

Materials:

- Precursor peptide (e.g., monomeric or dimeric cyclic RGD modified with a 4-NO₂-3-CF₃ arene)
- [¹⁸F]Fluoride in [¹⁸O]H₂O
- Kryptofix 2.2.2 (K₂₂₂)
- Potassium carbonate (K₂CO₃)
- Acetonitrile (anhydrous)
- Dimethyl sulfoxide (DMSO, anhydrous)
- HPLC purification system with a semi-preparative C18 column
- Mobile phase for HPLC (e.g., acetonitrile/water with 0.1% TFA)
- Solid-phase extraction (SPE) cartridge (e.g., C18)

Procedure:

- Azeotropic Drying of [¹⁸F]Fluoride:
 - To the aqueous [¹⁸F]fluoride solution, add a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
 - Evaporate the solvent to dryness under a stream of nitrogen at 110 °C.
 - Add anhydrous acetonitrile and repeat the evaporation step twice to ensure complete drying.
- Radiolabeling Reaction:
 - Dissolve the precursor peptide (~0.5 μmol) in anhydrous DMSO.
 - Add the peptide solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
 - Seal the reaction vessel and heat at 130 °C for 15 minutes.

- Cool the reaction mixture to room temperature.
- Purification:
 - Quench the reaction with the HPLC mobile phase.
 - Inject the mixture onto the semi-preparative HPLC system.
 - Collect the fraction corresponding to the ^{18}F -labeled peptide, identified by co-injection with a non-radioactive standard.
- Formulation:
 - Dilute the collected HPLC fraction with water.
 - Pass the diluted solution through a C18 SPE cartridge.
 - Wash the cartridge with water to remove residual HPLC solvents.
 - Elute the final product from the cartridge with ethanol and formulate in a suitable buffer (e.g., phosphate-buffered saline).

Protocol 2: Indirect ^{18}F -Labeling of a Peptide using $[^{18}\text{F}]\text{SFB}$

This protocol describes the synthesis of the prosthetic group N-succinimidyl-4- $[^{18}\text{F}]$ fluorobenzoate ($[^{18}\text{F}]\text{SFB}$) and its subsequent conjugation to a peptide containing a primary amine, based on established methods.[\[1\]](#)

Part A: Synthesis of $[^{18}\text{F}]\text{SFB}$

Materials:

- 4-formyl-N,N,N-trimethylanilinium triflate precursor
- $[^{18}\text{F}]$ Fluoride in $[^{18}\text{O}]\text{H}_2\text{O}$
- Kryptofix 2.2.2 (K_{222})

- Potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- m-Chloroperoxybenzoic acid (m-CPBA)
- N,N'-Dicyclohexylcarbodiimide (DCC) or other activating agent
- N-Hydroxysuccinimide (NHS)
- HPLC purification system

Procedure:

- Azeotropic Drying of $[^{18}F]$ Fluoride: (As described in Protocol 1)
- Synthesis of 4- $[^{18}F]$ Fluorobenzaldehyde:
 - Add the 4-formyl-N,N,N-trimethylanilinium triflate precursor to the dried $[^{18}F]$ fluoride complex.
 - Heat the reaction mixture to synthesize 4- $[^{18}F]$ fluorobenzaldehyde.
- Oxidation to 4- $[^{18}F]$ Fluorobenzoic Acid:
 - Add m-CPBA to the reaction mixture to oxidize the aldehyde to a carboxylic acid.
- Activation and Formation of $[^{18}F]$ SFB:
 - Activate the 4- $[^{18}F]$ fluorobenzoic acid using DCC and NHS to form $[^{18}F]$ SFB.
- Purification of $[^{18}F]$ SFB:
 - Purify the $[^{18}F]$ SFB using HPLC.

Part B: Conjugation of $[^{18}F]$ SFB to the Peptide

Materials:

- Purified [^{18}F]SFB
- Peptide with a primary amine (e.g., lysine residue)
- Reaction buffer (e.g., sodium bicarbonate buffer, pH 8.5-9.0)
- HPLC or SPE for final product purification

Procedure:

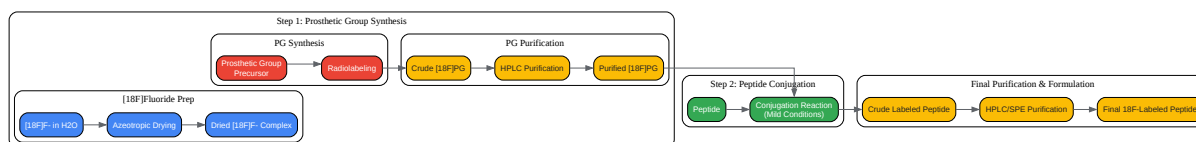
- Conjugation Reaction:
 - Evaporate the solvent from the purified [^{18}F]SFB fraction.
 - Dissolve the peptide in the reaction buffer.
 - Add the peptide solution to the dried [^{18}F]SFB.
 - Incubate the reaction mixture at a controlled temperature (e.g., 40-50 °C) for 10-15 minutes.[7]
- Purification and Formulation:
 - Purify the ^{18}F -labeled peptide using HPLC or an appropriate SPE cartridge to remove unreacted [^{18}F]SFB and other impurities.
 - Formulate the final product in a physiologically compatible buffer.

Visualizations



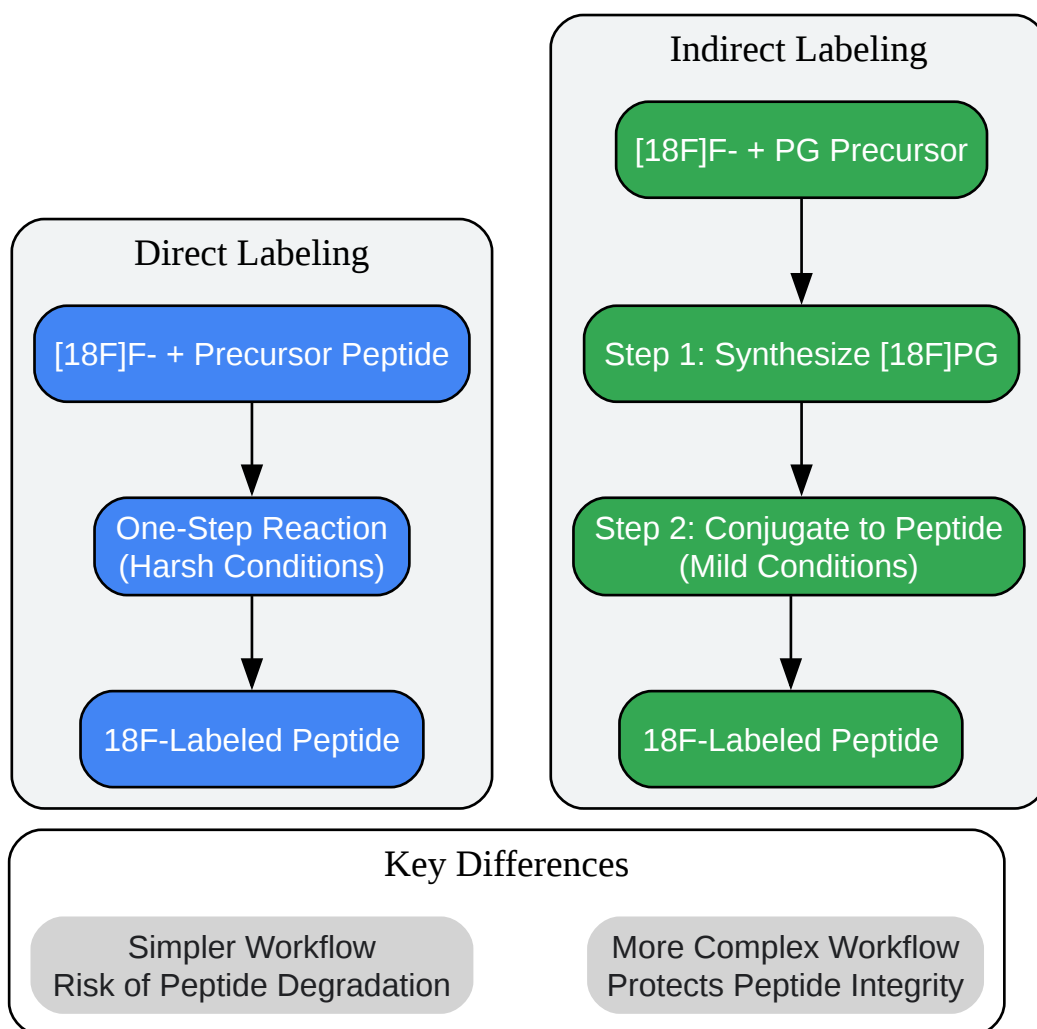
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Caption: Workflow for the direct radiolabeling of peptides with **Fluorine-18**.



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Caption: Workflow for the indirect radiolabeling of peptides with **Fluorine-18**.



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Caption: Comparison of direct and indirect ^{18}F -labeling strategies for peptides.

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